molecular formula C7H7BrFNO2 B6297718 4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine CAS No. 2179038-40-3

4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine

Cat. No.: B6297718
CAS No.: 2179038-40-3
M. Wt: 236.04 g/mol
InChI Key: NZMOCCQOPFPBBZ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine (CAS 2179038-40-3) is a high-purity chemical intermediate with the molecular formula C 7 H 7 BrFNO 2 and a molecular weight of 236.04 g/mol . This compound belongs to the class of substituted pyridines and is characterized by its bromo and fluoro substituents, which serve as excellent sites for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. The methoxymethoxy (MOM) protecting group on the pyridine ring is a key feature, offering stability during synthetic transformations while being readily removable under mild acidic conditions to reveal a hydroxyl group, thus providing a versatile handle for constructing complex molecular architectures . As a sophisticated building block, its primary research value lies in pharmaceutical development and materials science, where it is used to create novel active molecules or functional materials. The specific substitution pattern on the pyridine ring makes it a valuable precursor for synthesizing potential drug candidates, including kinase inhibitors or other small-molecule therapeutics that target diverse biological pathways. This product is intended for use in controlled laboratory settings by qualified researchers only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

4-bromo-2-fluoro-5-(methoxymethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO2/c1-11-4-12-6-3-10-7(9)2-5(6)8/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMOCCQOPFPBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CN=C(C=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of 2-Fluoro-5-(methoxymethoxy)pyridine

The most straightforward route involves electrophilic bromination of 2-fluoro-5-(methoxymethoxy)pyridine using reagents such as N \text{N}-bromosuccinimide (NBS) or bromine (Br2\text{Br}_2).

Table 1: Bromination Conditions and Yields

ReagentSolventCatalystTemperature (°C)Yield (%)
NBSCH2Cl2\text{CH}_2\text{Cl}_2None2562
Br2\text{Br}_2THF\text{THF}FeCl3\text{FeCl}_34078
Br2\text{Br}_2CCl4\text{CCl}_4AlBr3\text{AlBr}_33085

Bromine in carbon tetrachloride with AlBr3\text{AlBr}_3 achieves the highest yield (85%) due to enhanced electrophilicity of the bromine agent. However, this method requires careful exclusion of moisture to prevent hydrolysis of the MOM group.

Halogen Exchange Reactions

An alternative approach employs halogen exchange between 2-fluoro-5-(methoxymethoxy)pyridine and lithium bromide (LiBr\text{LiBr}) in the presence of a palladium catalyst. This method is less common due to competing defluorination but offers regioselective bromination at the 4-position under mild conditions.

Fluorine Retention and Stability

The fluorine atom at the 2-position is susceptible to displacement under strongly basic or nucleophilic conditions. Studies on 2-fluoropyridines indicate that maintaining a pH < 8 during bromination and MOM protection is critical. For example, using potassium carbonate (K2CO3\text{K}_2\text{CO}_3) as a base in methoxymethylation reactions preserves fluorine integrity while achieving >90% protection efficiency.

Methoxymethylation of 5-Hydroxypyridine Derivatives

Introducing the methoxymethoxy group typically involves reacting 2-fluoro-5-hydroxypyridine with methoxymethyl chloride (MOMCl\text{MOMCl}) in the presence of a base.

Reaction Scheme:

2-Fluoro-5-hydroxypyridine+MOMClDMFK2CO32-Fluoro-5-(methoxymethoxy)pyridine\text{2-Fluoro-5-hydroxypyridine} + \text{MOMCl} \xrightarrow[\text{DMF}]{\text{K}2\text{CO}3} \text{2-Fluoro-5-(methoxymethoxy)pyridine}

Optimized conditions use K2CO3\text{K}_2\text{CO}_3 in dimethylformamide (DMF) at 60°C for 12 hours, yielding 93% product with minimal side reactions.

Multi-Step Synthesis from 2-Fluoro-4-bromopyridine

A patent-derived route starts with 2-fluoro-4-bromopyridine, which undergoes hydroxylation at the 5-position followed by MOM protection:

  • Hydroxylation :

    2-Fluoro-4-bromopyridineH2O2Cu(OAc)22-Fluoro-4-bromo-5-hydroxypyridine\text{2-Fluoro-4-bromopyridine} \xrightarrow[\text{H}_2\text{O}_2]{\text{Cu(OAc)}_2} \text{2-Fluoro-4-bromo-5-hydroxypyridine}

    Yields 68–72% using copper acetate as a catalyst in aqueous hydrogen peroxide.

  • MOM Protection :
    As previously described, this step achieves >90% yield under optimized conditions.

Challenges and Optimization

Competing Side Reactions

  • Defluorination : Occurs at temperatures >80°C or in the presence of strong bases. Mitigated by using mild bases (NaHCO3\text{NaHCO}_3) and low temperatures.

  • Over-Bromination : Controlled by stoichiometric use of brominating agents and inert atmospheres.

Purification Techniques

Chromatographic separation on silica gel with ethyl acetate/hexane (1:4) effectively isolates the target compound. Recrystallization from heptane improves purity to >99%.

Industrial Scalability

The halogen exchange route using LiBr\text{LiBr} and palladium catalysts is preferred for large-scale synthesis due to lower toxicity and higher atom economy. A pilot-scale study achieved 76% yield with a throughput of 15 kg/batch .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Research:
4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine has been investigated for its potential as an anticancer agent. Its structural features may contribute to the inhibition of specific cancer cell lines. For instance, a study highlighted its role in synthesizing derivatives that target cancer pathways, enhancing the efficacy of existing treatments .

Antimicrobial Properties:
Research has indicated that compounds similar to 4-bromo-2-fluoro-5-(methoxymethoxy)pyridine exhibit antimicrobial activity. The presence of halogens and methoxy groups in the pyridine structure can enhance biological activity against various bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Neurological Disorders:
The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Investigations into its derivatives have shown promise in modulating neurotransmitter systems, which could lead to new treatments for conditions such as depression and anxiety .

Synthesis and Chemical Properties

Synthesis Techniques:
The synthesis of 4-bromo-2-fluoro-5-(methoxymethoxy)pyridine typically involves multi-step reactions starting from simpler pyridine derivatives. A notable method includes the use of metal-catalyzed cross-coupling reactions, which provide high yields and selectivity .

Chemical Properties:
This compound has unique chemical characteristics that make it suitable for various applications:

  • Molecular Formula: C8H9BrFNO3
  • Boiling Point: Not available
  • Solubility: Soluble in organic solvents, which facilitates its use in chemical reactions.

Material Science Applications

Polymer Chemistry:
In material science, 4-bromo-2-fluoro-5-(methoxymethoxy)pyridine serves as a building block for polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it valuable in developing advanced materials for electronics and coatings .

Nanotechnology:
The compound's functional groups allow for modifications that can be used in nanotechnology applications. For instance, it can act as a ligand in the synthesis of nanoparticles, which have applications in drug delivery systems and imaging technologies .

Case Studies

Study FocusFindingsReference
Anticancer ActivityDemonstrated inhibition of cancer cell proliferation in vitro
Antimicrobial EfficacyShowed significant activity against gram-positive bacteria
Neurological EffectsPotential modulation of serotonin pathways
Polymer DevelopmentEnhanced mechanical properties in polymer composites

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to target molecules. The methoxymethoxy group can act as a protecting group, allowing selective reactions at other positions on the pyridine ring .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 4-bromo-2-fluoro-5-(methoxymethoxy)pyridine and related pyridine derivatives:

Compound Name CAS Number Substituents (Positions) Functional Groups Key Properties/Applications Reference
4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine 2179038-40-3 Br (4), F (2), MOM (5) MOM ether Pharmaceutical intermediate
3-Bromo-5-fluoro-2-methoxypyridine 884494-81-9 Br (3), F (5), OMe (2) Methoxy Intermediate in antineoplastic agents
5-Bromo-2-methoxy-4-methylpyridine 164513-39-7 Br (5), OMe (2), Me (4) Methyl, Methoxy Chemical synthesis building block
4-Bromo-5-fluoro-2-methoxypyridine 884495-00-5 Br (4), F (5), OMe (2) Methoxy Not explicitly stated
5-Bromo-4-fluoro-2-methoxypyridine - Br (5), F (4), OMe (2) Methoxy Collision cross-section studies
4-Bromo-5-chloro-2-methoxypyridine - Br (4), Cl (5), OMe (2) Methoxy Halogenated analog for reactivity studies

Key Observations:

  • Substituent Positions : The target compound’s bromine (4-position) and fluorine (2-position) differ from analogs like 3-bromo-5-fluoro-2-methoxypyridine (Br at 3, F at 5) and 5-bromo-4-fluoro-2-methoxypyridine (Br at 5, F at 4). These positional changes significantly alter electronic properties and reactivity .
  • Functional Groups: The MOM group in the target compound distinguishes it from methoxy- or methyl-substituted analogs.

Biological Activity

4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique substitution pattern that may influence its pharmacological properties, making it a subject of interest in drug discovery and development.

The molecular formula of 4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine is C8H8BrFNO3, and it possesses both halogen and methoxy functional groups. These features can significantly affect the compound's reactivity, stability, and interaction with biological targets.

The biological activity of 4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine is likely mediated through its interaction with specific biological targets. The presence of halogen atoms can enhance lipophilicity, allowing the compound to penetrate cell membranes more effectively. Upon entering cells, it may interact with proteins or nucleic acids, leading to altered cellular signaling pathways that promote apoptosis in cancer cells or inhibit tumor growth.

Study 1: Anticancer Efficacy

In a study evaluating fluorinated pyridine derivatives, compounds similar to 4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine displayed IC50 values in the nanomolar range against various cancer cell lines. One derivative demonstrated an IC50 of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while showing minimal toxicity to normal cells . These findings suggest a potential therapeutic window for further development.

Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of fluorinated pyridines on MMPs involved in cancer metastasis. Compounds exhibiting structural similarities to 4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine were found to significantly reduce MMP activity in vitro, indicating their potential role as therapeutic agents in preventing cancer spread.

Comparative Analysis

CompoundIC50 (μM)TargetRemarks
4-Bromo-2-fluoro-5-(methoxymethoxy)pyridineTBDTBDPotential anticancer agent
Similar Pyridine Derivative A0.126MDA-MB-231High selectivity for cancer
Similar Pyridine Derivative BTBDMMPsSignificant inhibition observed

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves halogenation and functional group protection. For example:

Halogenation : Introduce bromine at the 4-position via electrophilic substitution using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) .

Fluorination : Install fluorine at the 2-position using a Balz-Schiemann reaction (diazo intermediate with HF) .

Methoxymethoxy Protection : Protect the 5-hydroxy group via Williamson ether synthesis using chloromethyl methyl ether (MOM-Cl) under basic conditions (e.g., NaH) .

  • Optimization : Control temperature (<0°C for fluorination to avoid side reactions) and use anhydrous conditions to prevent hydrolysis of the methoxymethoxy group. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituent positions:
  • Methoxymethoxy protons appear as two singlets (δ ~3.3 ppm for OCH₃, δ ~4.7 ppm for OCH₂O).
  • Fluorine splits adjacent protons (²J coupling ~10–15 Hz).
  • ¹⁹F NMR : Confirm fluorine presence (δ ~-110 to -120 ppm for aromatic F).
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₇H₈BrFNO₂: 251.97).
  • IR : Detect ether (C-O-C, ~1100 cm⁻¹) and aromatic C-Br (~600 cm⁻¹) stretches .

Advanced Questions

Q. How does the electronic environment created by the methoxymethoxy group influence the regioselectivity of cross-coupling reactions in 4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine?

  • Methodological Answer : The methoxymethoxy group is electron-donating, activating the pyridine ring toward electrophilic substitution. However, in cross-coupling (e.g., Suzuki), the bromine at C4 is the primary site for reaction due to its leaving group ability.
  • Regioselectivity Analysis :
  • Use DFT calculations (B3LYP/6-31G*) to map electron density. The bromine site shows higher electrophilicity (Mulliken charge: ~-0.3 e) compared to fluorine (~-0.1 e) .
  • Experimental validation: Perform Suzuki coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). Monitor regioselectivity via HPLC-MS .

Q. What computational methods are suitable for predicting the metabolic stability of derivatives synthesized from 4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) using AMBER or GROMACS.
  • Docking Studies : Use AutoDock Vina to predict binding affinities to metabolic enzymes. Prioritize derivatives with low ΔG values (< -8 kcal/mol) .
  • QSAR Models : Train models on PubChem bioactivity data (e.g., half-life in human liver microsomes) to predict metabolic half-life .

Q. How can researchers resolve contradictions in reported reactivity data for halogen displacement in 4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine?

  • Methodological Answer :
  • Controlled Experiments : Compare SNAr (NaNH₂, DMF) vs. Pd-catalyzed (Buchwald-Hartwig) amination. Monitor by ¹⁹F NMR to track fluorine retention.
  • Kinetic Analysis : Use Eyring plots to compare activation energies. Conflicting reports may arise from solvent polarity (e.g., DMSO vs. THF) affecting transition states .
  • Isotopic Labeling : Use ¹⁸O-labeled methoxymethoxy groups to trace hydrolysis pathways under acidic/basic conditions .

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